Selective Cytotoxicity Against A549 Lung Cancer Cells with Defined Potency
Derivatives synthesized from the 1,3-diphenyl-1H-pyrazol-4-amine scaffold exhibit potent and selective growth inhibition against the A549 human lung adenocarcinoma cell line. Representative compounds (16, 22, 28) showed IC50 values between 1.25 and 3.98 μM, a potency range that is comparable to or better than the standard chemotherapeutic 5-fluorouracil (5-FU) [1]. This selectivity is underscored by the lack of significant toxicity observed against non-cancerous HaCaT cells in the same assay conditions [1]. This contrasts with many unselective cytotoxic agents that do not discriminate between cancerous and healthy cells.
| Evidence Dimension | In vitro anticancer potency and selectivity |
|---|---|
| Target Compound Data | IC50 range: 1.25 - 3.98 μM against A549 cells; no significant toxicity to HaCaT cells. |
| Comparator Or Baseline | 5-fluorouracil (5-FU), a standard chemotherapeutic drug. (Quantitative data for 5-FU not specified in the reference). |
| Quantified Difference | The compound's IC50 range is reported as 'comparable or even better than' 5-fluorouracil. |
| Conditions | Cytotoxicity assessed against A549 human lung cancer cells and HaCaT non-cancerous keratinocytes. |
Why This Matters
This data defines a specific potency window and a selectivity profile, which are critical for researchers prioritizing lead compounds for lung cancer therapies with potentially reduced off-target toxicity.
- [1] Reddy, T. S., Reddy, V. G., Kulhari, H., Shukla, R., Kamal, A., & Bansal, V. (2016). Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 117, 157-166. View Source
